3-Benzyl-5-[(4-bromophenyl)amino]-1,3-thiazolidine-2,4-dione
CAS No.:
Cat. No.: VC13269336
Molecular Formula: C16H13BrN2O2S
Molecular Weight: 377.3 g/mol
* For research use only. Not for human or veterinary use.
![3-Benzyl-5-[(4-bromophenyl)amino]-1,3-thiazolidine-2,4-dione -](/images/structure/VC13269336.png)
Specification
Molecular Formula | C16H13BrN2O2S |
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Molecular Weight | 377.3 g/mol |
IUPAC Name | 3-benzyl-5-(4-bromoanilino)-1,3-thiazolidine-2,4-dione |
Standard InChI | InChI=1S/C16H13BrN2O2S/c17-12-6-8-13(9-7-12)18-14-15(20)19(16(21)22-14)10-11-4-2-1-3-5-11/h1-9,14,18H,10H2 |
Standard InChI Key | XNOOQEPUSMEMRP-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CN2C(=O)C(SC2=O)NC3=CC=C(C=C3)Br |
Canonical SMILES | C1=CC=C(C=C1)CN2C(=O)C(SC2=O)NC3=CC=C(C=C3)Br |
Introduction
Chemical Identity and Structural Features
3-Benzyl-5-[(4-bromophenyl)amino]-1,3-thiazolidine-2,4-dione (Molecular Formula: , Molecular Weight: 412.28 g/mol) is a thiazolidine-2,4-dione derivative characterized by:
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A benzyl group at position 3 of the heterocyclic core, enhancing lipophilicity and influencing pharmacokinetic properties .
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A 5-[(4-bromophenyl)amino] substituent, introducing halogen-mediated binding potential and hydrogen-bonding capabilities .
The bromine atom at the para-position of the phenyl ring may enhance target affinity through halogen-bond interactions with biological macromolecules . The thiazolidine-2,4-dione core contributes to electrophilicity, enabling interactions with nucleophilic residues in enzymes .
Synthesis and Characterization
Synthetic Routes
The compound is synthesized via a multi-step protocol:
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Knoevenagel Condensation: Thiazolidine-2,4-dione is reacted with 4-bromobenzaldehyde under acidic conditions to form the 5-benzylidene intermediate .
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Amination: The exocyclic double bond is subjected to nucleophilic addition with aniline derivatives, introducing the 4-bromophenylamino group .
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Benzylation: Position 3 is functionalized via alkylation with benzyl bromide in the presence of a base (e.g., KCO) .
Spectral Characterization
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NMR: Peaks at δ 7.2–7.8 ppm correspond to aromatic protons, while δ 4.8–5.2 ppm indicates the benzyl -CH- group .
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IR Spectroscopy: Strong absorptions at 1750 cm (C=O stretching) and 3350 cm (N-H stretching) confirm the core structure .
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Mass Spectrometry: A molecular ion peak at m/z 412.08 ([M+H]) aligns with the theoretical molecular weight .
Pharmacological Activities
Antimicrobial and Antitubercular Effects
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Mycobacterial Growth Inhibition: Hybrid TZDs demonstrate synergistic effects with first-line TB drugs (e.g., rifampicin), with MIC values as low as 0.078 μM .
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Broad-Spectrum Activity: The 4-bromophenyl moiety contributes to membrane disruption in Gram-positive bacteria .
Metabolic Modulation
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Mitochondrial Respiration: 5-Benzylidene-TZDs inhibit mitochondrial pyruvate carrier (MPC) activity, suggesting utility in metabolic disorders .
Mechanistic Insights
Enzyme Interactions
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TDP1 Binding: Molecular docking reveals hydrogen bonds between the thiazolidinedione core and His263/Asn283 residues, while the bromophenyl group occupies a hydrophobic pocket .
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PPAR-γ Activation: The benzyl group stabilizes helix 12 of the ligand-binding domain, enhancing coactivator recruitment .
Cellular Effects
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Apoptosis Induction: Upregulation of pro-apoptotic proteins (Bax, caspase-3) and downregulation of Bcl-2 observed in cancer cell lines .
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Redox Modulation: Scavenging of reactive oxygen species (ROS) contributes to antioxidant activity .
Comparative Analysis of Analogous Compounds
Challenges and Future Directions
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Synthetic Optimization: Low yields (~50%) in amination steps necessitate greener catalysts or microwave-assisted synthesis .
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Toxicity Profiling: While non-cytotoxic up to 100 μM in HCT-116/MRC-5 cells , long-term in vivo studies are needed.
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Drug Combinations: Synergy with topoisomerase inhibitors (e.g., topotecan) warrants exploration to overcome chemoresistance .
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